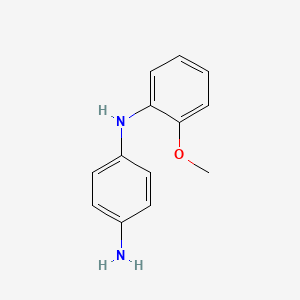

N-(2-Methoxy-phenyl)-benzene-1,4-diamine

Overview

Description

N4-(2-methoxyphenyl)benzene-1,4-diamine is an aromatic ether and a substituted aniline.

Scientific Research Applications

Corrosion Inhibition

N-(2-Methoxy-phenyl)-benzene-1,4-diamine and its derivatives have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These compounds show significant potential as corrosion inhibitors, offering a cost-effective and simple method for protecting metals during industrial processes like steel pickling, descaling, and oil well acidization. The inhibition efficiency of these compounds is attributed to their adsorption on the metal surface, following the Langmuir adsorption isotherm. Surface morphology studies using scanning electron microscopy (SEM) and atomic force microscopy (AFM) confirm the protective layer formation on the metal surface in the presence of these inhibitors (Singh & Quraishi, 2016).

Ligand Chemistry

These compounds also play a crucial role in tin chemistry as ligands in the formation of dinuclear complexes when reacted with organotin(IV) Lewis acids. The ability of these Schiff-base ligands to coordinate with metals through oxygen and nitrogen atoms makes them valuable in the synthesis of organometallic complexes, which have potential applications in materials science and catalysis (Clarke et al., 1998).

Polyimide Synthesis

This compound derivatives have been used in the synthesis of polyimides, which are materials known for their high thermal stability and good solubility in organic solvents. These properties make polyimides derived from such diamines suitable for various high-performance applications, including the electronics and aerospace industries (Liu et al., 2005).

Organic Electronics

Additionally, these compounds have shown potential in organic electronics, particularly in the development of chemosensors. Their ability to selectively detect ions like H+ and Hg2+ is crucial for environmental monitoring and industrial processes. The selectivity and sensitivity of these chemosensors are enhanced by the unique electronic structures and fluorescence properties of this compound derivatives (Tolpygin et al., 2008).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways . For instance, some compounds have been shown to inhibit the Wnt pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the effects of similar compounds, it’s plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the target cells .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFNCRYAMLLPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368290 | |

| Record name | N~1~-(2-Methoxyphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-11-9 | |

| Record name | N~1~-(2-Methoxyphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

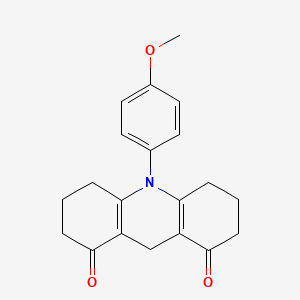

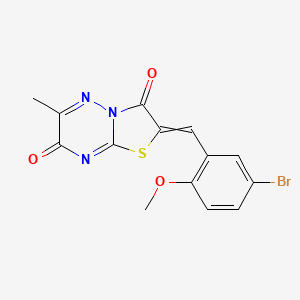

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)

![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)

![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)

![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)

![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)

![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)